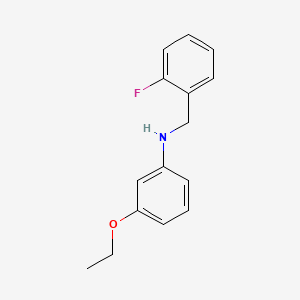

3-Ethoxy-N-(2-fluorobenzyl)aniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethoxy-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-2-18-14-8-5-7-13(10-14)17-11-12-6-3-4-9-15(12)16/h3-10,17H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWLKNVDOIJRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundation: Substituted Anilines and Benzylamines As Privileged Scaffolds

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. Both substituted anilines and benzylamines fall into this esteemed category, forming the structural core of numerous biologically active compounds.

Substituted anilines are fundamental building blocks in the synthesis of a vast range of organic compounds, including pharmaceuticals. Their utility is underscored by their presence in drugs with diverse therapeutic applications. However, the aniline (B41778) core can sometimes be associated with metabolic instability or toxicity, prompting further research into how various substitutions on the aniline ring can modulate these properties and enhance therapeutic efficacy. The exploration of different substitution patterns is a key strategy to fine-tune the pharmacological profile of aniline-based compounds.

Similarly, the benzylamine (B48309) motif is a recurring feature in a multitude of bioactive molecules. The introduction of a benzyl (B1604629) group to an amine can significantly influence its lipophilicity, steric profile, and ability to engage in crucial binding interactions with biological macromolecules. 2-Fluorobenzylamine (B1294385), a key component of the title compound, is a valuable intermediate in the synthesis of pharmaceuticals, including anticonvulsant agents. ontosight.aisigmaaldrich.comchemicalbook.com The fluorine atom, in particular, is a bioisostere of a hydrogen atom but possesses unique electronic properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, which can enhance metabolic stability and binding affinity.

The Case for a Focused Investigation: 3 Ethoxy N 2 Fluorobenzyl Aniline

Classical and Contemporary Approaches to C-N Bond Formation in Aniline (B41778) Synthesis

The synthesis of N-substituted anilines, such as this compound, hinges on the effective formation of a C-N bond between the aniline nitrogen and the benzylic carbon. Several robust strategies have been developed for this purpose.

Amination Reactions with Halogenated Aromatics

Historically, the formation of aryl amines involved the reaction of an amine with a halogenated aromatic compound. A classical example is the Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper. wikipedia.org In the context of synthesizing the target molecule, this would conceptually involve the reaction of 3-ethoxyaniline with 2-fluorobenzyl halide. However, modern advancements have largely superseded these harsh methods.

A more contemporary and widely used approach is the transition-metal-catalyzed C-N cross-coupling reaction, which operates under significantly milder conditions.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly effective and widely employed one-pot method for the N-alkylation of amines. masterorganicchemistry.comwikipedia.org This strategy is particularly well-suited for the synthesis of this compound. The process involves the reaction of 3-ethoxyaniline with 2-fluorobenzaldehyde.

The reaction proceeds in two key steps which typically occur in the same reaction vessel:

Imine Formation: The amine (3-ethoxyaniline) reacts with the aldehyde (2-fluorobenzaldehyde) to form a hemiaminal intermediate, which then reversibly loses a molecule of water to form an imine (or Schiff base). wikipedia.orgyoutube.com This step is often catalyzed by a small amount of acid.

Reduction: The intermediate imine is then reduced to the final secondary amine. chemistrysteps.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Common Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Stronger reductant; can reduce aldehydes and ketones directly. | Typically used in a two-step process where the imine is formed first. |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder reductant; selective for imines over carbonyls at slightly acidic pH. | One-pot reaction in methanol or ethanol (B145695), often with catalytic acid. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reductant; less toxic than cyanoborohydride. | One-pot reaction in solvents like dichloromethane (DCM) or dichloroethane (DCE). researchgate.net |

Transition-Metal Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction provides a powerful method for aryl amination and would involve the reaction of 3-ethoxyaniline with a 2-fluorobenzyl halide (e.g., bromide or chloride). libretexts.org

The reaction requires a palladium catalyst, typically a Pd(0) source or a Pd(II) precatalyst that is reduced in situ, a phosphine ligand, and a base. numberanalytics.comlibretexts.org The development of various generations of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope and efficiency of this reaction, allowing it to proceed under mild conditions with a high degree of functional group tolerance. wikipedia.org

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing side reactions. For the reductive amination pathway, key parameters for optimization include the choice of reducing agent, solvent, temperature, and pH. For instance, using a chemoselective reducing agent like sodium triacetoxyborohydride can prevent the unwanted reduction of the starting aldehyde. researchgate.net The reaction can be further facilitated by Lewis acids, such as Ti(O-i-Pr)₄, which activate the carbonyl group towards nucleophilic attack by the aniline. researchgate.net

In the case of the Buchwald-Hartwig amination, optimization involves screening a variety of palladium precatalysts, phosphine ligands, and bases. The choice of ligand is critical and can significantly influence the reaction rate and efficiency. Sterically bulky biarylphosphine ligands are often highly effective. wikipedia.org The base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃), depending on the reactivity of the substrates. libretexts.org

Table 2: General Optimization Parameters for N-Benzylaniline Synthesis

| Synthetic Method | Parameter | Considerations for Optimization |

|---|---|---|

| Reductive Amination | Reducing Agent | Selectivity (imine vs. aldehyde), reactivity, and safety (e.g., toxicity of byproducts). masterorganicchemistry.com |

| Solvent | Solubility of reactants, compatibility with reducing agent. acs.org | |

| Additives | Use of Lewis acids or mild Brønsted acids to catalyze imine formation. researchgate.net | |

| Temperature | Balancing reaction rate with potential side reactions or degradation. acs.org | |

| Buchwald-Hartwig Amination | Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts. libretexts.org |

| Ligand | Steric bulk and electron-donating properties are key; biarylphosphines are common. | |

| Base | Strength of the base must be sufficient to deprotonate the amine without causing side reactions. nih.gov | |

| Solvent | Aprotic, non-polar solvents like toluene or dioxane are typical. libretexts.org |

Mechanistic Investigations of the Formation of this compound

Understanding the reaction mechanism is fundamental to rationalizing reaction outcomes and optimizing conditions.

Analysis of Reaction Intermediates and Transition States

For the reductive amination pathway, the reaction proceeds through well-defined intermediates. The initial nucleophilic attack of the nitrogen atom of 3-ethoxyaniline on the carbonyl carbon of 2-fluorobenzaldehyde forms a zwitterionic species that quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine) intermediate. wikipedia.org This intermediate is generally unstable and undergoes acid-catalyzed dehydration. The rate-determining step is often the dehydration of the hemiaminal, which proceeds through a transition state leading to a protonated iminium ion . This electrophilic iminium ion is then rapidly reduced by the hydride reagent (e.g., NaBH(OAc)₃) in the final step to yield this compound. chemistrysteps.com

In the Buchwald-Hartwig amination , the mechanism is a catalytic cycle involving the palladium center. wikipedia.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-fluorobenzyl halide, forming a Pd(II) complex. This step is often the rate-determining step of the catalytic cycle. nih.gov

Amine Coordination and Deprotonation: The 3-ethoxyaniline coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.

Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of the product, this compound, and regenerates the Pd(0) catalyst. libretexts.org

Kinetic isotope effect (KIE) studies on analogous systems have been used to probe the nature of the bonding changes in the transition state of the rate-determining step, providing high-resolution information about the mechanism. nih.gov For the Buchwald-Hartwig reaction, these studies can help determine whether oxidative addition or reductive elimination is rate-limiting under specific conditions. nih.gov

Role of Catalysis and Reaction Conditions in Mechanistic Control

The formation of this compound, a secondary amine, can be approached through several catalytic pathways. The choice of catalyst and the specific reaction conditions are critical in determining which mechanistic route is favored, thereby controlling the outcome of the synthesis. Key methodologies include direct reductive amination, Buchwald-Hartwig cross-coupling, and N-alkylation via a "borrowing hydrogen" strategy.

Reductive Amination Pathway

Direct reductive amination is a highly effective one-pot method for synthesizing secondary amines. researchgate.net For this compound, this would involve the reaction of 3-ethoxyaniline with 2-fluorobenzaldehyde. The mechanism proceeds in two main stages: the initial formation of an imine intermediate through the condensation of the amine and aldehyde, followed by the in-situ reduction of the imine to the target secondary amine. researchgate.net

The control of this reaction hinges on the selection of the reducing agent and the catalyst, which must selectively reduce the imine (C=N) bond in the presence of the starting aldehyde's carbonyl (C=O) group.

Catalysis: Catalytic hydrogenation is a common approach, employing heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. acs.org These catalysts activate molecular hydrogen (H₂) to facilitate the reduction of the imine. researchgate.net Non-noble metal catalysts, such as those based on cobalt or nickel, are also gaining prominence as more sustainable alternatives. researchgate.net The nature of the catalyst and its support can significantly influence selectivity. For instance, supported platinum catalysts have demonstrated high selectivity in the reductive alkylation of nitroarenes, a related transformation. acs.org

Reaction Conditions: The reaction conditions play a crucial role in managing the equilibrium between the reactants and the imine, as well as the rate of reduction.

pH: The formation of the imine is typically favored under weakly acidic conditions, which catalyze the dehydration step. However, the catalyst's activity and stability can be pH-dependent.

Reducing Agent: While catalytic hydrogenation with H₂ is atom-economical, milder hydride reagents are often used in laboratory settings. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, as it is less likely to reduce the aldehyde starting material compared to stronger reagents like sodium borohydride (NaBH₄). acsgcipr.org The choice of reagent directly controls the reduction step of the mechanism.

Temperature and Solvent: Temperature affects both the rate of imine formation and the catalytic reduction. Solvents like methanol, ethanol, or dichloromethane are commonly used and can influence the solubility of intermediates and the catalyst's performance. researchgate.net

Interactive Data Table: Typical Catalysts and Conditions for Reductive Amination

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Key Features |

| Pd/C (5-10 mol%) | H₂ (1-50 atm) | Ethanol/Methanol | 25-80 | High efficiency, requires pressure equipment. |

| Raney Nickel | H₂ (1-50 atm) | Ethanol | 50-100 | Cost-effective, sometimes requires higher temperatures. |

| Co@CN-600-AT | Formic Acid | THF | 130-150 | Non-noble metal catalyst, uses a renewable hydrogen source. google.com |

| None | NaBH(OAc)₃ | Dichloroethane (DCE) | 20-40 | Mild, stoichiometric reagent, avoids high pressure. acsgcipr.org |

| InCl₃/Et₃SiH | Et₃SiH | Methanol | Room Temp. | Lewis acid-promoted, mild conditions. |

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination has become a powerful and versatile method for forming C(sp²)–N bonds. wikipedia.org It allows for the coupling of an amine with an aryl halide or sulfonate, a reaction that is often difficult to achieve through traditional methods. acsgcipr.org The synthesis of this compound could be achieved by coupling 3-ethoxyaniline with a 2-fluorobenzyl halide or, more commonly for this class of reaction, by coupling 2-fluorobenzylamine with a 3-ethoxy-substituted aryl halide (e.g., 3-bromo-1-ethoxybenzene).

The catalytic cycle is central to mechanistic control and involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amide complex.

Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst. scbt.com

Catalysis: The choice of the palladium catalyst and, crucially, the ancillary ligand, is the primary means of mechanistic control.

Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. nih.gov These ligands stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition. Bidentate ligands like BINAP were among the first to enable reliable coupling with primary amines. wikipedia.org The steric and electronic properties of the ligand dictate the scope of the reaction, influencing which amines and aryl halides can be coupled effectively. nih.gov

Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. Pd(II) sources are reduced in situ to the active Pd(0) species.

Reaction Conditions:

Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can affect the solubility of the catalyst and reagents and influence the reaction temperature. acsgcipr.org

Interactive Data Table: Typical Catalysts and Conditions for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Features |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 | Highly active system for a broad range of substrates. |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | Classic system, effective for primary amines. wikipedia.org |

| Pd-PEPPSI-IPr((NMe₂)₂) | K₃PO₄ | Dioxane | 100 | Well-defined NHC precatalyst, effective for aryl tosylates. nih.gov | |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane/Water | 80-100 | Allows for reactions in aqueous media. |

Advanced Spectroscopic and Structural Characterization of 3 Ethoxy N 2 Fluorobenzyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the aromatic and aliphatic protons of 3-Ethoxy-N-(2-fluorobenzyl)aniline are not available. This analysis would typically involve the assignment of signals corresponding to the ethoxy group's ethyl protons, the benzyl (B1604629) group's methylene (B1212753) protons, and the protons on both aromatic rings.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum, which is crucial for elucidating the carbon framework of the molecule, is not documented in available sources. This would involve identifying the chemical shifts for each of the 15 carbon atoms in the molecule, including those in the ethoxy, benzyl, and aniline (B41778) moieties.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy provides specific information about the chemical environment of the fluorine atom. Data regarding the chemical shift and coupling constants for the fluorine atom on the fluorobenzyl group of this compound are not published.

Two-Dimensional NMR Techniques for Connectivity Mapping

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of protons and carbons within the molecule. However, no such studies have been found.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation or the Raman scattering of monochromatic light. Specific IR and Raman data, which would reveal characteristic vibrational frequencies for the N-H, C-O, C-F, and other bonds in this compound, are not available.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Detailed research findings from single-crystal X-ray diffraction (SC-XRD) studies provide the most definitive insight into the three-dimensional arrangement of atoms and molecules in the solid state. This powerful analytical technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation of this compound. Furthermore, SC-XRD reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

As of the latest available data, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. The successful growth of a single crystal suitable for diffraction analysis is a prerequisite for such a study. Once obtained, the analysis would yield a comprehensive set of crystallographic parameters.

For illustrative purposes, a hypothetical data table of what such an analysis would provide is presented below. The values are based on typical parameters for similar organic molecules but are not actual experimental data for the title compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.205 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, one can identify the electronic transitions occurring between different molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated systems within the molecule.

For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms. The precise wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) values are sensitive to the molecular environment and substitution patterns.

Currently, specific experimental UV-Vis spectroscopic data for this compound is not available in the surveyed literature. A typical investigation would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the spectrum over a range of approximately 200 to 800 nm.

A hypothetical table of expected UV-Vis absorption data is provided below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Tentative Assignment |

| ~240 | ~12,000 | π → π* (Benzene ring) |

| ~290 | ~3,500 | π → π* (Aniline ring) |

| ~330 | ~500 | n → π* |

The π → π* transitions, typically of higher energy (shorter wavelength) and higher intensity (larger ε), are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems. The n → π* transitions, which are generally of lower energy (longer wavelength) and lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital. The positions and intensities of these bands would be influenced by the electronic effects of the ethoxy and fluorobenzyl substituents.

Computational Chemistry and in Silico Modeling of 3 Ethoxy N 2 Fluorobenzyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. medchemexpress.comnih.gov A smaller gap suggests the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to quantify the molecule's reactive nature. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is used to study charge transfer and intramolecular bonding and interaction among bonds. nih.gov For 3-Ethoxy-N-(2-fluorobenzyl)aniline, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from a filled lone-pair orbital on the nitrogen or oxygen atoms to nearby empty (antibonding) orbitals. These interactions stabilize the molecule and influence its electronic properties. The analysis provides a quantitative picture of electron density sharing between orbitals, which is crucial for understanding the molecule's electronic configuration and stability. medchemexpress.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. nih.gov The map uses a color scale to indicate different electrostatic potential values on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack, such as around the nitrogen, oxygen, and fluorine atoms. Regions of positive potential (blue) highlight electron-poor areas, primarily around the hydrogen atoms, which are prone to nucleophilic attack. nih.gov This map is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Molecules with extensive conjugated π-electron systems and significant charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are important for applications in optoelectronics. Theoretical calculations using DFT can predict these properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). medchemexpress.com An inverse relationship often exists between the HOMO-LUMO gap and the hyperpolarizability. For this compound, these calculations would determine if the molecule possesses significant NLO activity, making it a candidate for advanced materials. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target.

For this compound, docking simulations would be performed against various protein targets, such as enzymes like carbonic anhydrase or acetylcholinesterase, for which other aniline (B41778) derivatives have been studied. The simulation would identify the most likely binding pose and calculate a scoring function, often expressed as a binding energy in kcal/mol, to estimate the strength of the interaction. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

Prediction of Ligand-Target Binding Modes and Affinities

The prediction of how a small molecule (ligand) like this compound might interact with a biological target, typically a protein, is a cornerstone of computational drug discovery. This process, known as molecular docking, aims to determine the preferred orientation of the ligand when bound to the target and to estimate the strength of this interaction, referred to as binding affinity.

Molecular docking simulations would involve preparing a 3D structure of this compound and docking it into the binding site of a selected protein target. The scoring functions within docking software are then used to rank the different binding poses based on calculated binding energies, which can help in prioritizing compounds for further experimental testing. cookechem.comresearchgate.net This computational approach allows for the high-throughput screening of virtual libraries and the rational design of more potent molecules. cookechem.com

Identification of Potential Protein Interaction Sites for this compound

Identifying the specific amino acid residues within a protein's binding pocket that interact with a ligand is crucial for understanding the mechanism of action and for designing more selective compounds. For this compound, this would involve analyzing the results of molecular docking simulations to pinpoint key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Computational tools can generate detailed 3D models of the ligand-protein complex, highlighting the interacting residues. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, where modifications to the ligand's structure can be correlated with changes in binding affinity and biological activity.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein target.

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable three-dimensional shapes the molecule can adopt. nih.gov When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by docking, the dynamics of key intermolecular interactions, and potential allosteric effects where binding at one site influences another distant site on the protein. nih.gov

In Silico Pharmacokinetic Predictions (e.g., ADMET-related aspects like permeability)

The successful development of a drug depends not only on its interaction with the target but also on its pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools play a significant role in predicting these properties at an early stage of drug discovery.

For this compound, various computational models could be used to predict its ADMET profile. For instance, its permeability across biological membranes, a key aspect of absorption, can be estimated based on its physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. While specific predictive studies on this compound are not publicly available, the general methodologies are well-established for a wide range of molecules.

In Vitro Biological Evaluation and Mechanistic Studies of 3 Ethoxy N 2 Fluorobenzyl Aniline

Cellular-Level Mechanistic Investigations (in vitro)

There is no specific, publicly available research detailing the cellular-level mechanistic investigations of 3-Ethoxy-N-(2-fluorobenzyl)aniline. The subsequent sub-sections are therefore discussed in general terms of the methodologies, as no compound-specific data could be retrieved.

No studies were identified that have analyzed the effect of this compound on cell cycle progression in any cell line. Consequently, there is no data available to present regarding its potential to cause cell cycle arrest at any phase (G1, S, G2/M) or to modulate the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.

Similarly, a search for studies on the induction of apoptosis by this compound yielded no specific results. There is no information on its ability to trigger programmed cell death, whether through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Data on the activation of caspases, changes in mitochondrial membrane potential, or the regulation of pro- and anti-apoptotic proteins in response to this compound are not present in the reviewed literature.

Investigations into how this compound might modulate key signal transduction cascades involved in cell proliferation, survival, and differentiation have not been reported in the available scientific literature. Therefore, its effects on pathways such as PI3K/Akt, MAPK/ERK, or JAK/STAT remain unknown.

DNA/RNA Interaction Studies and Nucleic Acid Binding Assays

There is a lack of published research on the direct interaction of this compound with nucleic acids. No studies detailing its DNA or RNA binding affinity, mode of interaction (e.g., intercalation, groove binding), or any potential to cause DNA damage or interfere with nucleic acid metabolism have been found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 3 Ethoxy N 2 Fluorobenzyl Aniline and Its Analogs

Correlating Substituent Effects with Biological Activity and Potency

The N-benzylaniline scaffold is a common motif in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents on either aromatic ring. The electronic and steric properties of these substituents directly influence the molecule's interaction with its biological target.

Systematic modification of the aromatic rings of N-benzylaniline analogs has demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter potency. For instance, in studies of related scaffolds, placing small, electron-withdrawing groups like a cyano or a fluoro substituent at the ortho-position of the benzyl (B1604629) ring has been shown to enhance inhibitory activity in certain biological systems. nih.gov Conversely, larger substituents or substitutions at the meta or para positions often lead to a reduction in activity, suggesting a sterically constrained binding pocket. nih.gov

On the aniline (B41778) ring, the position and nature of substituents are equally critical. The introduction of lipophilic groups can enhance membrane permeability and interaction with hydrophobic pockets in a target protein. Quantitative Structure-Activity Relationship (QSAR) studies on aniline derivatives have identified descriptors such as the octanol-water partition coefficient (MLOGP) and van der Waals volume as key predictors of lipophilicity and, by extension, biological activity.

The following table illustrates hypothetical SAR trends for analogs of 3-Ethoxy-N-(2-fluorobenzyl)aniline based on established medicinal chemistry principles.

| Analog | Modification | Rationale for Predicted Activity Change | Predicted Potency |

| 1 | 3-Methoxy substitution (vs. Ethoxy) | Reduced lipophilicity, potentially altering hydrophobic interactions. | Similar or slightly decreased |

| 2 | 3-Isopropoxy substitution (vs. Ethoxy) | Increased steric bulk, may cause clashes in the binding site. | Decreased |

| 3 | 4-Ethoxy substitution (vs. 3-Ethoxy) | Altered geometry and electronic distribution, may disrupt key binding interactions. | Decreased |

| 4 | 3-fluoro substitution (on benzyl ring) | Different electronic influence and conformational effects compared to 2-fluoro. | Potentially altered |

| 5 | 4-fluoro substitution (on benzyl ring) | May block a site of metabolism, but alters electronic pull compared to 2-fluoro. | Potentially altered |

| 6 | Additional chloro group on aniline ring | Increases electron-withdrawing character and lipophilicity. | Potentially increased or decreased |

Influence of the Ethoxy Moiety on Molecular Recognition and Efficacy

The ethoxy group at the 3-position of the aniline ring is a key functional feature that significantly influences the molecule's physicochemical properties and its ability to engage in molecular recognition. Alkoxy groups, such as ethoxy, can participate in several types of non-covalent interactions that are crucial for ligand-receptor binding.

Hydrogen Bonding : The oxygen atom of the ethoxy group is a hydrogen bond acceptor. This allows it to form a hydrogen bond with a suitable donor residue (e.g., the backbone N-H of an amino acid) in the target protein, providing a critical anchor point for the molecule.

The choice of an ethoxy group over a smaller methoxy or a larger propoxy group represents a balance between steric bulk, lipophilicity, and metabolic stability. As shown in the table below, even minor changes to this alkoxy substituent can have a pronounced effect on the molecule's properties.

| Substituent at Position 3 | Relative Lipophilicity | Potential for Steric Hindrance | Hydrogen Bond Acceptor Strength | Expected Impact on Efficacy |

| -H | Low | Low | None | Significantly Reduced |

| -OH | Moderate (but adds polarity) | Low | Strong H-bond donor/acceptor | Altered (increased polarity) |

| -OCH₃ (Methoxy) | Moderate | Low | Strong | Baseline |

| -OCH₂CH₃ (Ethoxy) | High | Moderate | Strong | Optimal balance |

| -OCH(CH₃)₂ (Isopropoxy) | Very High | High | Strong | Potentially Reduced (due to sterics) |

Impact of Fluorine Position and Substitution on Pharmacological Profile

The strategic incorporation of fluorine is a widely used tactic in modern medicinal chemistry to enhance a drug candidate's pharmacological profile. tandfonline.comnih.gov The 2-fluoro substituent on the benzyl ring of this compound is expected to confer several advantages.

Metabolic Stability : Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom on the ring can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. researchgate.net

Binding Affinity : Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring. This can modulate pKa values of nearby functional groups and enhance interactions with the target protein, such as through dipole-dipole interactions or by forming specific contacts with the protein backbone. tandfonline.com In some cases, a fluorine atom has been shown to improve gyrase-complex binding by several folds in antibacterial agents. tandfonline.com

Conformational Effects : An ortho-fluoro substituent can induce a specific torsional angle between the benzyl ring and the rest of the molecule due to steric or electronic repulsion. This conformational preference can lock the molecule into a more bioactive shape, enhancing its potency.

The position of the fluorine atom is critical, as isomers can have vastly different biological activities and metabolic fates.

| Fluorine Position on Benzyl Ring | Primary Electronic Effect | Potential Metabolic Blocking | Potential Conformational Influence | Likely Impact on Pharmacological Profile |

| 2- (ortho) | Inductive electron withdrawal; potential for intramolecular H-bonding. | Blocks ortho-hydroxylation. | Strong; can force a specific dihedral angle. | Enhances stability and may lock in an active conformation. |

| 3- (meta) | Inductive electron withdrawal. | Blocks meta-hydroxylation. | Moderate. | Enhances stability, but with different electronic effects on binding. |

| 4- (para) | Inductive and resonance electron withdrawal. | Blocks para-hydroxylation, a common metabolic site. | Minimal. | Significantly enhances metabolic stability. |

Stereoelectronic Effects and Conformational Preferences on Activity

Beyond simple steric and electronic effects, stereoelectronic effects play a crucial role in determining a molecule's preferred three-dimensional shape (conformation) and, consequently, its biological activity. wikipedia.org Stereoelectronic effects arise from the spatial arrangement of orbitals and the stabilizing interactions between them, such as hyperconjugation. nih.gov

Nitrogen Lone Pair Orientation : The orientation of the lone pair of electrons on the nitrogen atom influences the geometry and basicity of the amine.

Gauche Effects : The interaction between the ortho-fluoro substituent on the benzyl ring and the N-H bond can favor a gauche conformation due to stabilizing σ(C–H) → σ*(C–F) hyperconjugative interactions. wikipedia.org This effect can dictate the relative orientation of the two aromatic rings.

Anomeric Effects : Interactions involving the lone pairs on the ethoxy oxygen and adjacent anti-bonding orbitals can influence the orientation of the ethoxy group relative to the aniline ring.

These subtle orbital interactions create energy minima for specific conformations. pharmacy180.com It is often the case that only one particular conformation is capable of fitting optimally into the protein's binding site. Therefore, substituents that promote the adoption of this "bioactive conformation" can lead to a significant increase in potency. The ortho-fluoro and meta-ethoxy groups in the parent compound likely work in concert to create a preferred conformational state that is well-suited for biological activity. Understanding these stereoelectronic preferences is essential for the rational design of more potent and selective analogs. msu.ru

Future Research Directions and Broader Implications for 3 Ethoxy N 2 Fluorobenzyl Aniline

Development of Next-Generation Derivatives with Enhanced Therapeutic Potential

The core structure of 3-Ethoxy-N-(2-fluorobenzyl)aniline serves as a versatile scaffold for the synthesis of next-generation derivatives with potentially enhanced therapeutic properties. nih.gov Aniline (B41778) and its derivatives are pivotal in drug discovery, forming the backbone of numerous pharmaceuticals. slideshare.net Future research will likely focus on systematic modifications of this parent compound to optimize its pharmacological profile.

Key areas for derivatization could include:

Substitution on the Aniline Ring: Introducing various functional groups at different positions on the aniline ring can modulate the compound's electronic and steric properties, influencing its binding affinity to biological targets.

Modification of the Ethoxy Group: Altering the alkoxy chain length or introducing cyclic structures could impact the molecule's lipophilicity and metabolic stability.

Variations of the Benzyl (B1604629) Moiety: Substitution on the fluorobenzyl ring can be systematically varied to explore structure-activity relationships (SAR). nih.gov

These synthetic efforts aim to produce analogues with improved efficacy, selectivity, and pharmacokinetic properties for potential applications as anticancer, anti-inflammatory, or antimicrobial agents. nih.govacs.org The development of such derivatives is a crucial step in translating a lead compound into a viable drug candidate.

Integration of Advanced Computational and Experimental Methodologies

The exploration of this compound and its future derivatives will greatly benefit from the integration of advanced computational and experimental techniques. In silico methods are increasingly used to predict the properties and activities of novel compounds, thereby guiding synthetic efforts and reducing the reliance on extensive experimental screening. nih.govresearchgate.net

Computational approaches may include:

Molecular Docking: To predict the binding modes and affinities of the compound and its derivatives with various biological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: To establish a mathematical relationship between the chemical structure and biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness and potential toxicity of new derivatives early in the discovery process. mdpi.com

Experimental methodologies will be essential for validating computational predictions and fully characterizing the synthesized compounds. These techniques include:

Spectroscopic Analysis (NMR, IR, Mass Spectrometry): To confirm the chemical structure and purity of the synthesized molecules. neuroquantology.com

X-ray Crystallography: To determine the three-dimensional structure of the compounds and their complexes with target proteins.

In Vitro and In Vivo Biological Assays: To evaluate the therapeutic efficacy and safety of the novel derivatives. nih.gov

The synergy between computational modeling and experimental validation will accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Exploration of Novel Biological Targets and Mechanistic Pathways

A critical aspect of future research will be to identify and validate the biological targets of this compound and its derivatives. The N-benzylaniline motif is present in compounds known to interact with a variety of biological targets, including enzymes and receptors. researchgate.net For instance, certain aniline derivatives have shown inhibitory activity against kinases, which are crucial targets in cancer therapy. nih.govnih.gov

Future investigations should aim to:

Screen for Biological Activity: Test the compound against a wide range of biological targets to identify potential therapeutic applications.

Elucidate the Mechanism of Action: Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. utmb.edu This includes studying enzyme kinetics and the effects on cellular signaling pathways.

Investigate Potential for Polypharmacology: Explore the possibility that the compound may interact with multiple targets, which could be advantageous for treating complex diseases.

Understanding the molecular interactions between this compound derivatives and their biological targets is fundamental to rational drug design and the development of more effective and safer medicines.

Contributions to Fundamental Understanding of Aniline-Based Chemistry

Research into this compound and its analogues will not only have potential therapeutic applications but will also contribute to the broader understanding of aniline-based chemistry. The synthesis and reactivity of substituted anilines are of fundamental importance in organic chemistry. researchgate.net

Studies on this compound could provide insights into:

Synthetic Methodologies: The development of novel and efficient synthetic routes to access this and related compounds can expand the toolkit of synthetic chemists. galchimia.com

Reaction Mechanisms: Detailed mechanistic studies of reactions involving the aniline nitrogen and the aromatic rings can provide a deeper understanding of their chemical behavior. researchgate.netmdpi.com

Structure-Property Relationships: Systematic studies on how the substituents (ethoxy and fluorobenzyl groups) influence the physicochemical properties of the aniline core can contribute to the predictive power of chemical theory. journaleras.com

The knowledge gained from studying this specific molecule can be applied to the design and synthesis of a wide range of other functional organic molecules with applications in materials science, catalysis, and agrochemicals.

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-N-(2-fluorobenzyl)aniline, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A transition-metal-free thioamination approach using aryne intermediates has been demonstrated for analogous compounds. For example, trifluoromethanesulfonate esters of trimethylsilyl precursors react with sulfenamides in the presence of CsF in dimethoxyethane (DME) at 25°C, yielding substituted anilines with moderate to high yields (74% in a similar system) . Critical factors include stoichiometric control of CsF (to generate arynes), inert atmosphere for moisture-sensitive intermediates, and purification via silica gel chromatography with optimized solvent ratios (e.g., petroleum ether/EtOAC = 98:02).

Q. How can the molecular structure and purity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. For instance, coupling patterns in ¹H NMR can distinguish fluorobenzyl regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related aniline derivatives .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (CH₂Cl₂), based on analogs like 2-ethoxyaniline . Stability studies should assess sensitivity to light, oxygen, and humidity. Storage under nitrogen at –20°C in amber vials is recommended to prevent decomposition or oxidation of the aniline moiety.

Q. What safety protocols are recommended when working with this compound, given the toxicity profile of aniline derivatives?

- Methodological Answer : Aniline derivatives are known to cause methemoglobinemia and hemolytic anemia . Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact by working in solution form. Emergency procedures should include immediate washing with water and medical consultation for exposure symptoms .

Q. How does the electronic nature of the ethoxy and fluorobenzyl substituents influence the basicity and reactivity of the aniline moiety?

- Methodological Answer : The ethoxy group (–OCH₂CH₃) is electron-donating via resonance, increasing electron density on the aromatic ring and potentially enhancing basicity. Conversely, the 2-fluorobenzyl group introduces steric hindrance and electron-withdrawing effects (via C–F dipole), which may reduce nucleophilicity. Comparative Hammett σ values or pKa measurements (via UV-Vis titration) can quantify these effects .

Advanced Research Questions

Q. What advanced chromatographic or spectroscopic methods can resolve structural ambiguities in this compound derivatives, particularly regioisomers?

- Methodological Answer : 2D NMR techniques (e.g., NOESY, HSQC) can differentiate regioisomers by correlating spatial proximity of substituents. High-performance liquid chromatography (HPLC) with chiral columns or supercritical fluid chromatography (SFC) may separate enantiomers. X-ray crystallography remains the gold standard for unambiguous structural assignment .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Fukui indices and electrostatic potential maps further elucidate regioselectivity in cross-coupling reactions or enzyme interactions .

Q. What are the mechanistic pathways for potential degradation of this compound under environmental or biological conditions, and how can these be experimentally validated?

- Methodological Answer : Microbial degradation pathways may involve initial dealkylation of the ethoxy group or oxidative cleavage of the benzyl ring, analogous to aniline degradation into catechol intermediates . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify metabolites, while isotopic labeling (¹⁴C) tracks degradation kinetics in soil or bioreactors.

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can solvent selection or co-crystallization agents address them?

Q. How do steric and electronic effects of the 2-fluorobenzyl group influence the compound's interaction with biological targets or catalytic surfaces?

- Methodological Answer :

Molecular docking studies (e.g., AutoDock Vina) can simulate binding to cytochrome P450 enzymes or metal catalysts. The fluorine atom’s electronegativity may enhance hydrogen bonding, while steric bulk from the benzyl group could limit access to active sites. Surface-enhanced Raman spectroscopy (SERS) or quartz crystal microbalance (QCM) assays provide empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。